Benzyl 2-chloroethyl ether
Overview
Description
Synthesis Analysis
The synthesis of benzylic ethers, including Benzyl 2-chloroethyl ether, often involves catalytic enantioselective methods or reactions with carbonyl compounds. For instance, a novel approach for the enantioselective synthesis of benzylic ethers has been developed through chiral phosphine-catalyzed coupling, highlighting the oxidation of benzylic C-H bonds with good enantioselectivity (Ziegler & Fu, 2016). Additionally, reactions of carbonyl compounds with benzyl chloromethyl ether in the presence of samarium(II) iodide offer routes to 1,2-diols and cyclopropanols, showcasing the compound's versatility in synthesis (Imamoto et al., 1991).
Molecular Structure Analysis
The molecular structure of Benzyl 2-chloroethyl ether, like other benzylic ethers, is fundamental to its reactivity and chemical behavior. While specific studies focusing purely on the molecular structure of Benzyl 2-chloroethyl ether are not highlighted, the general structure of benzylic ethers suggests a framework that facilitates various chemical transformations, owing to the reactive ether linkage and the presence of the benzyl and chloroethyl groups.
Chemical Reactions and Properties
Benzyl 2-chloroethyl ether undergoes various chemical reactions, reflecting its chemical properties. For example, benzylic ethers can be oxidatively cleaved using oxoammonium salts to yield aromatic aldehydes and alcohols, indicating the compound's susceptibility to oxidative conditions (Pradhan et al., 2009). Another study shows the preparation of benzyl ethers from alcohols using chloro(phenylmethylene)dimethylammonium chloride, demonstrating the compound's ability to participate in etherification reactions (Barrett et al., 1981).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Synthesis and Insecticide Research .
Summary of the Application
Benzyl 2-chloroethyl ether has been used in the synthesis of a series of compounds required for insecticide screening tests . This substance is part of a class of compounds possessing the grouping -CH20CH2CH2Cl .
Results or Outcomes
The reaction between benzyl halides and ethylene chlorohydrin to form Benzyl 2-chloroethyl ether was found to be of preparative value, though of limited scope . The extent of this reaction is governed by the reactivity of the benzene nucleus .
Synthesis of Phosphane Ligands
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Synthesis and Catalyst Research .
Summary of the Application
Benzyl 2-Chloroethyl Ether is used in the synthesis of phosphane ligands with novel linker units . These ligands are complexed with rhodium to be used as building blocks for dendrimer catalysts .
Results or Outcomes
Formation of 2,6-Diphenylpyrazine Molecule Derivatives
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Synthesis and Medicinal Chemistry .
Summary of the Application
Benzyl 2-Chloroethyl Ether is used in the formation of 2,6-diphenylpyrazine molecule derivatives . These derivatives display cytotoxic properties .
Results or Outcomes
Industrial Preparation of Simple Symmetrical Ethers
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Synthesis .
Summary of the Application
Benzyl 2-Chloroethyl Ether is used in the industrial preparation of simple symmetrical ethers . This process involves the reaction of an alcohol conjugate acid at a temperature of 110º to 130 ºC .
Methods of Application or Experimental Procedures
The method involves the solvolysis reaction of the alcohol conjugate acid at a temperature of 110º to 130 ºC to form an ether product .
Results or Outcomes
The success of this procedure depends on the temperature. At 110º to 130 ºC an S N 2 reaction of the alcohol conjugate acid leads to an ether product .
Alkoxymercuration-Demercuration of an Alkene
Specific Scientific Field
This application falls under the field of Chemistry , specifically Organic Synthesis .
Summary of the Application
Benzyl 2-Chloroethyl Ether is used in the alkoxymercuration-demercuration of an alkene . This process involves the reaction of an alkene with an alcohol in the presence of Hg (O 2 CCH 3) 2 followed by treatment with NaBH 4 .
Methods of Application or Experimental Procedures
The method involves the reaction of an alkene with an alcohol in the presence of Hg (O 2 CCH 3) 2 followed by treatment with NaBH 4 to produce an ether .
Results or Outcomes
The product formed from the alkoxymercuration-demercuration of a given alkene can be identified .
Safety And Hazards
properties
IUPAC Name |
2-chloroethoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIMXDQREQJWMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279097 | |
Record name | Benzyl 2-chloroethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-chloroethyl ether | |
CAS RN |
17229-17-3 | |
Record name | 17229-17-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11269 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl 2-chloroethyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 2-Chloroethyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | [(2-Chloroethoxy)methyl]benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4L6VSV27H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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